Rebaudioside O

Übersicht

Beschreibung

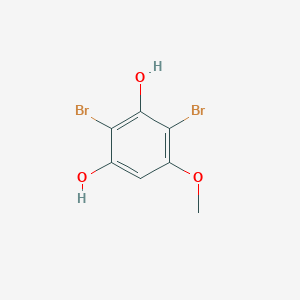

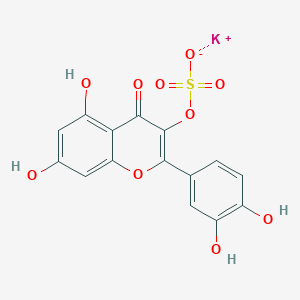

Rebaudioside O is a steviol glycoside, a type of natural sweetener derived from the leaves of the Stevia rebaudiana plant. Steviol glycosides are known for their intense sweetness, which can be up to 300 times sweeter than sucrose. This compound is one of the many glycosides found in stevia leaves, and it has gained attention for its potential use as a non-caloric sweetener in various food and beverage products .

Wissenschaftliche Forschungsanwendungen

Rebaudiosid O hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um Glykosylierungsreaktionen und die Synthese von Glykosiden zu untersuchen.

Biologie: Rebaudiosid O wird auf seine potenziellen Auswirkungen auf Stoffwechselwege und seine Rolle als kalorienfreier Süßstoff untersucht.

Medizin: Es werden Forschungen durchgeführt, um seine potenziellen Vorteile bei der Behandlung von Diabetes und Fettleibigkeit aufgrund seiner kalorienfreien Natur zu untersuchen.

Industrie: Es wird in der Lebensmittel- und Getränkeindustrie als natürlicher Süßstoff verwendet und bietet eine Alternative zu synthetischen Süßstoffen

5. Wirkmechanismus

Rebaudiosid O entfaltet seine Wirkung in erster Linie durch Wechselwirkung mit Geschmacksrezeptoren auf der Zunge. Es bindet an die süßen Geschmacksrezeptoren, insbesondere an den T1R2- und T1R3-Rezeptorkomplex, der einen Signaltransduktionsweg auslöst, der zur Wahrnehmung von Süße führt. Darüber hinaus kann es Stoffwechselwege beeinflussen, indem es mit Darmhormonen wie Glucagon-like Peptide-1 (GLP-1) interagiert, das eine Rolle im Glukosestoffwechsel spielt .

Ähnliche Verbindungen:

- Steviosid

- Rebaudiosid A

- Rebaudiosid C

- Rebaudiosid D

- Rebaudiosid M

- Dulcosid A

Vergleich: Rebaudiosid O ist unter den Steviolglykosiden aufgrund seines spezifischen Glykosylierungsmusters einzigartig, das seine Süßstoffintensität und sein sensorisches Profil beeinflusst. Im Vergleich zu Rebaudiosid A weist Rebaudiosid O eine andere Anordnung von Glukoseeinheiten auf, was zu einem anderen Geschmacksprofil mit möglicherweise weniger Bitterkeit und Nachgeschmack führen kann .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Rebaudioside O is a stevia glycoside that can be isolated from S. rebaudiana Morita . It is primarily used as a sweetener .

Mode of Action

It is known that stevia glycosides, including this compound, can lower the sugar level many fold . In addition, it decreases oxidative stress, hence reduces the risk of diabetes . Stevioside and steviol, which are related compounds, have been found to inhibit two cancer pharmacotherapy targets: DNA polymerases and human DNA topoisomerase II .

Biochemical Pathways

It is known that steviol glycosides, including this compound, are plant secondary metabolites belonging to a class of chemical compounds known as diterpenes . Studies performed on transgenic plants have revealed the wider range of potential biosynthetic routes that lead to the formation of rubusoside, rebaudioside B and rebaudioside C .

Pharmacokinetics

Following oral administration of Rebaudioside A, a related compound, it is deglycosylated by intestinal microflora prior to the absorption of steviol and conjugation to steviol glucuronide . Steviol and steviol glucuronide reach their maximal concentrations at 19.5 hours following administration . It is likely that this compound follows a similar pharmacokinetic profile, but specific studies on this compound are needed to confirm this.

Result of Action

It is known that stevia glycosides, including this compound, can lower the sugar level many fold . In addition, it decreases oxidative stress, hence reduces the risk of diabetes .

Action Environment

It is known that the stability of rebaudioside a, a related compound, can be influenced by the presence of certain ingredients common in beverages, such as flavorings or coloring agents . It is likely that this compound’s action, efficacy, and stability could be influenced by similar environmental factors, but specific studies on this compound are needed to confirm this.

Biochemische Analyse

Biochemical Properties

Rebaudioside O, like other steviol glycosides, plays a role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported that steviol glycosides can stimulate the release of glucagon-like peptide 1 (GLP-1) from enteroendocrine cells via bitter taste signaling pathways . This suggests that this compound may have similar interactions.

Cellular Effects

This compound can have various effects on different types of cells and cellular processes. For example, it has been found that Rebaudioside A, a related compound, can extend both the lifespan and healthspan of C. elegans by reducing the level of cellular reactive oxygen species (ROS) in response to oxidative stress and attenuating neutral lipid accumulation . It is possible that this compound may have similar effects on cellular function.

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is known that steviol glycosides, including this compound, exert their effects at the molecular level through various interactions with biomolecules. For example, Rebaudioside A has been found to stimulate GLP-1 release in a concentration-dependent manner

Temporal Effects in Laboratory Settings

It is known that steviol glycosides, including Rebaudioside A, can degrade over time This suggests that this compound may also have similar stability and degradation characteristics

Dosage Effects in Animal Models

Studies on related compounds, such as Rebaudioside A, have shown that it can reduce adiposity and alleviate hepatic steatosis and lipid peroxidation in a mouse model of diet-induced obesity

Metabolic Pathways

It is known that the biosynthesis of steviol glycosides involves a series of uridine diphosphate glucose (UDPG)-dependent glycosyltransferase (UGTs) reactions

Transport and Distribution

It is known that steviol glycosides can be transported and distributed within cells and tissues

Subcellular Localization

Studies on related compounds, such as Rebaudioside A, have shown that it can stimulate the release of GLP-1 from enteroendocrine cells , suggesting that this compound may also be localized in these cells

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von Rebaudiosid O beinhaltet die Glykosylierung von Steviol, dem Aglykonanteil von Steviolglykosiden. Der Prozess umfasst typischerweise die schrittweise Addition von Glukosemolekülen an das Steviol-Rückgrat. Dies kann durch enzymatische oder chemische Glykosylierungsmethoden erreicht werden. Enzymatische Methoden verwenden oft Glykosyltransferasen, die Glukoseeinheiten von Donormolekülen auf Steviol übertragen .

Industrielle Produktionsverfahren: Die industrielle Produktion von Rebaudiosid O beinhaltet im Allgemeinen die Extraktion aus Stevia rebaudiana-Blättern, gefolgt von der Reinigung. Der Extraktionsprozess umfasst Schritte wie Wasser- oder Ethanol-Extraktion, Filtration und Kristallisation. Fortgeschrittene chromatographische Techniken, wie die hydrophile Interaktions-Flüssigchromatographie (HILIC), werden verwendet, um einen hohen Reinheitsgrad von Rebaudiosid O zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Rebaudiosid O unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Rebaudiosid O kann oxidiert werden, um verschiedene Derivate zu bilden, die sein Süßstoffprofil verändern können.

Reduktion: Reduktionsreaktionen können die glykosidischen Bindungen verändern, was sich möglicherweise auf die Stabilität und Süße auswirkt.

Substitution: Glykosylierungs- und Deglykosylierungsreaktionen sind üblich, bei denen Glukoseeinheiten hinzugefügt oder entfernt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Glykosyltransferasen und Glykosidasen sind häufig verwendete Enzyme für Glykosylierungs- und Deglykosylierungsreaktionen.

Wichtigste gebildete Produkte: Zu den wichtigsten Produkten, die aus diesen Reaktionen entstehen, gehören verschiedene glykosylierte Derivate von Rebaudiosid O, die jeweils unterschiedliche Süßstoffprofile und Stabilitätseigenschaften aufweisen .

Vergleich Mit ähnlichen Verbindungen

- Stevioside

- Rebaudioside A

- Rebaudioside C

- Rebaudioside D

- Rebaudioside M

- Dulcoside A

Comparison: Rebaudioside O is unique among steviol glycosides due to its specific glycosylation pattern, which influences its sweetness intensity and sensory profile. Compared to Rebaudioside A, this compound has a different arrangement of glucose units, which can result in a distinct taste profile with potentially less bitterness and aftertaste .

Eigenschaften

IUPAC Name |

[(2S,3R,4S,5R,6R)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H100O37/c1-20-12-61-10-6-28-59(3,29(61)7-11-62(20,19-61)99-57-50(97-54-44(83)40(79)34(73)25(16-66)90-54)48(36(75)27(18-68)92-57)95-53-43(82)39(78)33(72)24(15-65)89-53)8-5-9-60(28,4)58(85)98-56-49(47(35(74)26(17-67)91-56)94-52-42(81)38(77)32(71)23(14-64)88-52)96-55-45(84)46(30(69)21(2)86-55)93-51-41(80)37(76)31(70)22(13-63)87-51/h21-57,63-84H,1,5-19H2,2-4H3/t21-,22+,23+,24+,25+,26+,27+,28-,29-,30-,31+,32+,33+,34+,35+,36+,37-,38-,39-,40-,41+,42+,43+,44+,45+,46+,47-,48-,49+,50+,51-,52-,53-,54-,55-,56-,57-,59+,60+,61+,62-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOQMKFUTRIEQB-GXSUQLSCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C3(CCCC4(C3CCC56C4CCC(C5)(C(=C)C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)[C@@]3(CCC[C@@]4([C@@H]3CC[C@]56[C@H]4CC[C@](C5)(C(=C)C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H100O37 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317449 | |

| Record name | Rebaudioside O | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1437.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220616-48-7 | |

| Record name | Rebaudioside O | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220616-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rebaudioside O | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-hydroxy-1,2,3,4-tetrahydro-8H-pyrido[1,2-a]pyrazin-8-one](/img/structure/B3320146.png)

![2-Methyl-2,8-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B3320181.png)

![(1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane](/img/structure/B3320203.png)